3-amino-N-(2,4-dimethylphenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Life Sciences
Benzamide and its derivatives represent a cornerstone of modern medicinal chemistry, with a rich history and a continuing impact on drug discovery and life sciences. fda.gov This class of compounds is characterized by a benzene (B151609) ring attached to a carboxamide group. researchgate.netrasayanjournal.co.in The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. fda.govcymitquimica.com
The journey of benzamide research is intertwined with the development of medicinal chemistry itself. An early milestone in the related sulfonamide class was the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was later found to be a prodrug that metabolized to the active agent sulfanilamide. google.com This discovery heralded the era of antibacterial chemotherapy.
Over the decades, research expanded to explore the vast chemical space of benzamides, leading to the discovery of compounds with a wide spectrum of pharmacological effects. For instance, the bengamides, a group of natural products isolated from marine sponges, were identified in the 1980s and shown to possess unique biological activities. The continuous exploration of both natural and synthetic benzamides has led to a deeper understanding of their structure-activity relationships and their potential as therapeutic agents. google.com
The benzamide core is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. fda.gov Its significance stems from its ability to form key interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. researchgate.net This has led to the development of benzamide-containing drugs for a multitude of therapeutic areas.
Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. mdpi.comchemicalbook.com More recent research has highlighted their potential as anticancer agents, with some derivatives acting as tubulin polymerization inhibitors or overcoming multidrug resistance in cancer cells. uni.lu Furthermore, benzamide-based compounds are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors. The broad utility of the benzamide scaffold is also evident in its application as a tool for developing agents with anticonvulsant, anti-inflammatory, and analgesic properties. fda.govmdpi.com The ongoing research into novel benzamide derivatives continues to yield promising candidates for a variety of diseases. uni.lu
Rationale for Focusing on 3-amino-N-(2,4-dimethylphenyl)benzamide
Within the extensive family of benzamides, this compound presents a compelling case for focused investigation due to its specific structural arrangement and the pharmacological potential it may inherit from its parent class.
The defining features of this compound are its distinct substitution patterns on both the benzoyl and aniline (B41778) rings. The amino group at the 3-position (meta-position) of the benzoyl ring and the two methyl groups at the 2- and 4-positions of the N-phenyl ring create a unique three-dimensional structure. This specific arrangement of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can dictate its binding affinity and selectivity for biological targets.
Below is a table summarizing the key structural details of the compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 102630-87-5 |
| Molecular Formula | C₁₅H₁₆N₂O |
| InChI Key | KUOKLERLHHRXPU-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich and CymitQuimica mdpi.com
While specific research on this compound is not extensive, its structural similarity to other biologically active benzamides provides a strong rationale for its potential pharmacological relevance. For instance, a patent for 3- and 4-amino-N-(alkylphenyl)benzamide compounds highlights their utility as anticonvulsant drugs, with 4-amino-N-(2,6-dimethylphenyl)benzamide being a preferred compound. chemicalbook.com The structural analogy suggests that this compound might also possess activity within the central nervous system.
Furthermore, research on other aminobenzamides has shown promising anticancer activity. One study on a related compound, 3-amino-N-(2-methylphenyl)benzamide, indicated its potential as an intermediate for synthesizing drug candidates with antitumor and anti-inflammatory properties. The presence of the amino and dimethylphenyl groups in the title compound could confer similar or novel biological activities. Preliminary data suggests that this compound may have anticancer properties, with one source indicating a potent inhibitory concentration (IC₅₀) against the MDA-MB-231 breast cancer cell line. This highlights its potential as a lead compound for the development of new anticancer agents. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOKLERLHHRXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546048 | |
| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-87-5 | |
| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3 Amino N 2,4 Dimethylphenyl Benzamide Analogues
Principles of SAR in Benzamide (B126) Research
Benzamides are a significant class of compounds in drug discovery, valued as versatile scaffolds for developing agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. bpsbioscience.com The fundamental principle of SAR in benzamide research is to systematically modify the structure and observe the corresponding changes in biological function. This allows researchers to identify the key chemical features, or pharmacophores, responsible for the desired therapeutic action.
The typical benzamide structure consists of a benzoyl group connected to a nitrogen atom, which is further substituted, in this case with a 2,4-dimethylphenyl group. SAR studies in this area investigate several key aspects:
The Amide Linker: The amide bond (-CONH-) is a critical structural element. Due to resonance, this bond has a partial double-bond character, making it planar and relatively stable. nih.gov This rigidity helps to hold the two aromatic rings in a specific, predictable orientation, which is often crucial for fitting into the binding site of a target protein or enzyme. The hydrogen on the amide nitrogen and the carbonyl oxygen are also key hydrogen bond donors and acceptors, respectively, frequently forming critical interactions with biological targets. bpsbioscience.com
Substituent Effects: The type, position, and electronic nature of substituents on either aromatic ring can dramatically alter a compound's activity. Substituents can influence a molecule's lipophilicity (its ability to pass through cell membranes), electronic distribution (affecting binding interactions), and steric profile (how it fits into a three-dimensional space).
Bioisosterism: A common strategy in SAR is bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties. nih.gov This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, a simple methyl group might be replaced with a chlorine atom, or a phenyl ring might be swapped for a pyridine (B92270) ring to introduce new hydrogen bonding capabilities.
By methodically synthesizing and testing analogues, researchers can build a comprehensive map of the SAR, guiding the rational design of more effective molecules.
Impact of Substituents on Biological Activity
In the context of 3-amino-N-(2,4-dimethylphenyl)benzamide, each of its core components plays a distinct role in defining its biological interactions.
The presence and position of the amino (-NH2) group on the benzoyl ring are critical determinants of biological activity. Specifically, the 3-aminobenzamide (B1265367) scaffold is strongly associated with the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. medchemexpress.comselleckchem.comabcam.com PARP is a family of enzymes involved in cellular processes like DNA repair, and its inhibition is a key strategy in cancer therapy. bpsbioscience.comnih.gov
3-Aminobenzamide is a well-established PARP inhibitor, and its mechanism involves competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The 3-amino group is crucial for this activity, likely participating in essential hydrogen-bonding interactions within the nicotinamide-binding pocket of the PARP enzyme. Altering the position of this amino group (for example, to the 2- or 4-position) or replacing it with other substituents can lead to a significant loss of PARP inhibitory activity, highlighting the specific importance of the 3-amino configuration.
The N-aryl portion of the molecule, in this case, the 2,4-dimethylphenyl group, primarily influences the compound's steric and hydrophobic interactions with its target. The two methyl groups provide bulk and increase lipophilicity, which can enhance binding to hydrophobic pockets within an enzyme's active site.
The amide linker is a stable and planar structural unit that connects the 3-aminobenzoyl and 2,4-dimethylphenyl moieties. Its primary role is to act as a rigid scaffold, holding the two rings in a defined spatial orientation relative to each other. This conformational rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
Modifications to this linker are a key strategy in medicinal chemistry. For instance, creating a more flexible linker could allow the molecule to adopt different conformations and potentially interact with different targets or bind in an alternative mode. nih.gov Conversely, introducing further rigidity can sometimes enhance activity by locking the molecule into its most active conformation. Reversing the amide bond (creating a phenyl-carbonyl-amino-phenyl structure) is another common modification explored during SAR studies to probe the importance of the hydrogen bond donor/acceptor orientation for biological activity. acs.org
SAR of this compound in Specific Biological Assays
To fully understand the SAR of a compound, its activity must be evaluated in specific, quantitative biological assays. These assays measure a defined biological response, such as the inhibition of a particular enzyme, allowing for direct comparison between structural analogues.
While the 3-aminobenzamide core is a known PARP inhibitor, related benzamide structures have shown potent activity against other enzymes, such as tyrosinase. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.
A study investigating a series of N-arylated benzamides bearing a bi-heterocyclic thiazole-triazole core provides direct insight into the SAR of the N-phenyl substituent against mushroom tyrosinase. nih.gov Although the core of these molecules differs from 3-aminobenzamide, the data on the N-aryl portion, which includes the 2,4-dimethylphenyl group, is highly relevant for understanding its contribution to enzyme inhibition. The study systematically varied the substituents on the N-phenyl ring and measured the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
The findings from this study are summarized in the table below, demonstrating how modifications to the N-phenyl ring influence tyrosinase inhibitory activity.
| Compound | N-Aryl Substituent (R) | Mushroom Tyrosinase IC₅₀ (µM) |
|---|---|---|
| Analogue 1 | 2,4-Dimethylphenyl | 1.277 ± 0.083 |
| Analogue 2 | 2,5-Dimethylphenyl | 0.371 ± 0.062 |
| Analogue 3 | 2,6-Dimethylphenyl | 0.008 ± 0.009 |
| Analogue 4 | 2,6-Dichlorophenyl | 0.019 ± 0.003 |
| Analogue 5 | 2-Methylphenyl | 2.106 ± 0.071 |
| Analogue 6 | Phenyl | 2.991 ± 0.112 |
Data sourced from a study on N-arylated 4-yl-benzamides bearing a bi-heterocyclic thiazole-triazole core. nih.gov
From this data, a clear SAR emerges:
Steric Hindrance: The presence of substituents at both positions flanking the amide nitrogen (ortho positions) dramatically increases potency. The N-(2,6-dimethylphenyl) and N-(2,6-dichlorophenyl) analogues are the most potent inhibitors by orders of magnitude. This suggests that these bulky ortho groups may lock the molecule into a specific conformation that is highly favorable for binding or may interact directly with a hydrophobic region of the enzyme active site. nih.gov
Substitution Position: Comparing the dimethyl isomers, the 2,6-substituted analogue is the most potent, followed by the 2,5-, and finally the 2,4-substituted analogue. nih.gov This demonstrates that the precise location of the methyl groups is critical for optimal interaction with the enzyme.
Electronic Effects: Replacing the two methyl groups (electron-donating) with two chlorine atoms (electron-withdrawing and larger) at the 2,6-positions results in a compound with very high, albeit slightly lower, potency. This indicates that while steric bulk at the ortho positions is key, the electronic nature of those substituents also fine-tunes the binding affinity.
Degree of Substitution: A single methyl group at the 2-position results in much lower activity than two methyl groups at the 2,6-positions. nih.gov The unsubstituted phenyl ring is the least active of the tested compounds, confirming the importance of substitution on this ring for tyrosinase inhibition. nih.gov
These findings underscore the intricate relationship between the chemical structure of benzamide analogues and their ability to inhibit enzyme function, providing a rational basis for the design of new, more potent inhibitors.
SAR for Receptor Modulation
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. For benzamide derivatives, including analogues of this compound, research has explored their potential to modulate various receptors, such as dopamine (B1211576), GABA, and opioid receptors.
The benzamide moiety is a recognized pharmacophore for dopamine receptor antagonists. Studies on related benzamide series have shown that substitutions on the aromatic rings and the amide linker significantly impact binding affinity and selectivity for different dopamine receptor subtypes (e.g., D2, D3). nih.govnih.gov For instance, the nature and position of substituents on the phenyl ring attached to the amide nitrogen can influence interactions within the receptor's binding pocket.
Furthermore, the benzamide scaffold has been investigated for its ability to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. mdpi.comnih.gov Benzodiazepines, a well-known class of GABA-A receptor modulators, share some structural similarities with benzamide derivatives. nih.gov SAR studies on other heterocyclic compounds have demonstrated that specific substitutions can lead to positive allosteric modulation of GABA-A receptors, enhancing the effect of GABA and resulting in anxiolytic and anticonvulsant properties. mdpi.comresearchgate.net The amide linkage in these molecules is often crucial for hydrogen bonding interactions within the receptor. nih.gov
Additionally, research into N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides has revealed their potential as highly selective delta opioid receptor agonists. nih.gov These studies highlighted the importance of the substitution pattern on the amide nitrogen for delta receptor affinity, with N,N-dialkylbenzamide derivatives generally showing higher affinity than N-monoalkyl or unsubstituted benzamides. nih.gov
While direct SAR studies on this compound for specific receptor modulation are not extensively documented in publicly available literature, the existing research on related benzamide scaffolds provides a valuable framework for predicting how modifications to this compound might influence its interaction with various receptor targets.
SAR for Antiproliferative or Antiseizure Activities
The benzamide core is a versatile scaffold that has been explored for both its antiproliferative and antiseizure potential.
In the context of antiproliferative activity , a significant area of research has been the development of histone deacetylase (HDAC) inhibitors, a class of anticancer agents. Some aminophenyl benzamide derivatives have shown promise as HDAC inhibitors. The general structure often includes a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. Modifications to the "cap" group, which in the case of this compound would be the 2,4-dimethylphenyl moiety, can significantly impact potency and selectivity. Studies on other N-arylbenzenesulfonamides have shown that the substitution pattern on the aryl ring is critical for anticancer activity. nih.gov For example, the presence and position of substituents can influence cellular permeability and interaction with the target protein.
Regarding antiseizure activity , research on positional isomers and related benzamide analogues provides valuable SAR insights. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide, a positional isomer of the title compound, has demonstrated anticonvulsant properties. capes.gov.br The substitution pattern on the N-phenyl ring is crucial for activity. The presence of methyl groups at the ortho positions (2 and 6) of the N-phenyl ring can be important for maintaining a specific conformation required for receptor binding and can also protect the amino group from metabolic deactivation.
The general pharmacophore for many anticonvulsant drugs includes a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donating group. luqmanpharmacyglb.com In this compound, the dimethylphenyl group serves as the hydrophobic moiety, while the amide and amino groups can participate in hydrogen bonding.
Below is an interactive table summarizing the general SAR findings for benzamide analogues in relation to their antiproliferative and antiseizure activities based on available literature.
| Molecular Moiety | Modification | Observed Effect on Antiproliferative/Antiseizure Activity | Reference |
| N-Phenyl Ring | Introduction of ortho-methyl groups | Can enhance anticonvulsant activity and metabolic stability. | capes.gov.br |
| Benzamide Core | Amide Linkage | Essential for hydrogen bonding and maintaining the active conformation. | luqmanpharmacyglb.com |
| Amino Group (on benzoyl ring) | Position (e.g., meta vs. para) | Influences the electronic properties and potential for hydrogen bonding, affecting activity. | capes.gov.br |
| Aryl Ring Substituents | Varied substitutions | Can modulate antiproliferative activity by affecting target interaction and physicochemical properties. | nih.gov |
Computational and Cheminformatics Approaches in SAR
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of a molecule's biological activity and the rational design of new compounds. These approaches are particularly valuable in understanding the complex SAR of compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. analchemres.org By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For benzamide derivatives with potential local anesthetic activity, QSAR studies have utilized experimental parameters like the infrared stretching frequency of the carbonyl group to correlate with biological effect. nih.gov Such studies can elucidate the influence of electronic effects of substituents on the benzamide scaffold.
The following table illustrates the types of descriptors that are typically used in QSAR modeling.
| Descriptor Class | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, Partial charges | Influences drug-receptor interactions, particularly electrostatic and hydrogen bonding. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the receptor binding site. |
| Hydrophobic | LogP, Water solubility | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.netresearchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds that fit the model and are therefore likely to be active.
For anticonvulsant agents, a common pharmacophore model includes features such as an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group. luqmanpharmacyglb.comresearchgate.net Benzamide derivatives, including this compound, possess these features. The 2,4-dimethylphenyl ring provides the hydrophobic and aromatic character, while the amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O). The amino group on the benzoyl ring can also act as a hydrogen bond donor.
In the context of antiproliferative activity, pharmacophore models for HDAC inhibitors typically include a zinc-binding feature, a hydrophobic cap, and a linker of a specific length. For aminophenyl benzamide derivatives, the model would help in optimizing the "capping" group (the N-phenyl moiety) to enhance interactions with the enzyme surface.
Virtual screening campaigns based on such pharmacophore models can significantly accelerate the discovery of new lead compounds with desired biological activities, reducing the time and cost associated with traditional high-throughput screening.
Advanced Preclinical Pharmacology and Mechanistic Investigations of 3 Amino N 2,4 Dimethylphenyl Benzamide
In Vitro Pharmacological Profiling
Specific molecular targets for 3-amino-N-(2,4-dimethylphenyl)benzamide have not been definitively identified or validated in published research. The mechanism of action for this compound remains largely uncharacterized. However, related benzamide (B126) compounds have shown interactions with a variety of biological targets. For instance, the simpler analogue, 3-aminobenzamide (B1265367), is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and other cellular processes. Its effects have also been linked to the cytoskeleton, suggesting that 3-aminobenzamide may have a broader mechanism of action than just PARP inhibition. Another related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), has been investigated for its antitumor effects, which are thought to be mediated through DNA-DNA crosslinking activity. nih.gov These findings for related structures could suggest potential, though currently hypothetical, target families for this compound.
There is a notable lack of specific data from enzyme inhibition or activation studies for this compound. The broader family of benzamides has been shown to interact with various enzymes. For example, derivatives of benzamide have been explored as potential inhibitors of enzymes such as tyrosinase and urease. The substitution patterns on the benzamide scaffold are thought to play a crucial role in determining the inhibitory potency against these enzymes. While this suggests a potential area of investigation, no specific inhibitory constants (K_i) or IC50 values for this compound against a panel of enzymes are available in the scientific literature.
Comprehensive receptor binding and functional assay data for this compound are currently unavailable. The interaction of this compound with specific cellular receptors has not been documented in published studies. Research on other benzamide derivatives has indicated potential interactions with various receptor types, but direct evidence for this compound is lacking.
The effects of this compound in cellular assays are not well-documented. While some benzamide derivatives have demonstrated significant antiproliferative properties and the ability to induce apoptosis in cancer cell lines, specific data for this compound is limited. For context, 3-aminobenzamide has been shown to have a reversible antiproliferative effect on the human carcinoma cell line A431, inhibiting both cell growth and colony formation. It also induced morphological changes suggestive of a differentiation-inducing effect. Another benzamide derivative, 4-amino-N-(2'-aminophenyl)benzamide, exhibited growth-inhibiting efficacy in various tumor models. nih.gov Without specific studies, the antiproliferative potential and mechanism of cell death induction for this compound remain speculative.
| Compound | Cell Line | Activity | Citation |
| 3-aminobenzamide | A431 (human carcinoma) | Antiproliferative, inhibits cell growth and colony formation |
This table illustrates the type of data available for a related compound and is not representative of this compound.
In Vivo Pharmacological Evaluation
There is a significant absence of published in vivo pharmacological evaluations for this compound.
No efficacy studies of this compound in animal models of disease have been found in the public scientific literature. To provide a conceptual framework, the related compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has demonstrated significant growth-inhibiting efficacy in slowly proliferating rat tumors, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma. nih.gov Conversely, it was found to be ineffective in rapidly growing tumors like Yoshida sarcoma and Walker 256 carcinosarcoma. nih.gov This highlights how structurally similar compounds can have specific efficacy profiles, though no such data is available for this compound.
| Compound | Disease Model | Efficacy | Citation |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Intratibial osteosarcoma (rat) | High growth-inhibiting efficacy | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Methylnitrosourea-induced mammary carcinoma (rat) | High growth-inhibiting efficacy | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma (rat) | High growth-inhibiting efficacy | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Yoshida sarcoma (rat) | Ineffective | nih.gov |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Walker 256 carcinosarcoma (rat) | Ineffective | nih.gov |
This table presents efficacy data for a related compound to illustrate the type of in vivo studies that are currently lacking for this compound.
Mechanism of Action Elucidation through In Vivo Studies
In vivo studies on benzamide analogs are crucial for understanding their physiological effects and mechanism of action within a whole organism. For instance, research into related compounds like N-(3-amino-4-methylphenyl)benzamide has utilized in vivo models to explore their roles as intermediates in the synthesis of pharmacologically active agents. researchgate.netresearchgate.net The anticonvulsant properties of another analog, 4-amino-N-(2,6-dimethylphenyl)benzamide, have been demonstrated in various animal models, which is essential for confirming its therapeutic potential. google.com
Furthermore, studies on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which share the core benzamide structure, have shown efficacy in mouse models for Human African Trypanosomiasis. nih.govresearchgate.net In these studies, oral administration of a lead compound resulted in the temporary suppression of parasites, highlighting a potential cytostatic mechanism of action. researchgate.net Such in vivo experiments are indispensable for validating the therapeutic relevance of in vitro findings and understanding the complex interactions between the compound, the host, and the disease model.
Computational Approaches in Mechanistic Studies
Computational modeling serves as a powerful tool to predict and rationalize the molecular interactions underpinning the biological activity of compounds like this compound.
Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a protein target. For benzamide derivatives, these studies have been instrumental in identifying and optimizing interactions with therapeutic targets. For example, research on novel benzamide-type ligands designed as cereblon (CRBN) binders for proteolysis-targeting chimeras (PROTACs) utilized docking to understand how these molecules replicate the interactions of natural degrons. nih.govresearchgate.net These studies revealed that specific conformational locks in the benzamide structure could enhance binding affinity and selectivity. nih.govresearchgate.net
Similarly, docking studies on other benzamide derivatives have elucidated their interactions with microbial enzymes, suggesting that they can act as enzyme inhibitors by disrupting key metabolic pathways. The insights from these computational analyses guide the rational design of new analogs with improved potency and specificity.
| Interaction Type | Role in Benzamide Ligand Binding | Analog Studied |
| Hydrogen Bonding | Anchors the ligand within the binding pocket; crucial for affinity. | Benzamide-type CRBN Binders |
| Hydrophobic Interactions | Contribute to binding stability by interacting with nonpolar residues. | Benzamide-type CRBN Binders |
| π-π Stacking | Occurs between aromatic rings of the ligand and protein residues (e.g., Tyrosine, Phenylalanine). | Benzamide-type CRBN Binders |
| Replication of Natural Interactions | Designed to mimic the binding mode of natural ligands or degrons to achieve desired biological effect. | Benzamide-type CRBN Binders |
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes over time, offering insights into their stability and conformational changes. The Automated Topology Builder (ATB) repository, for example, provides parameters for compounds like 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide, enabling MD simulations to study their behavior in biomolecular systems. uq.edu.au Such simulations can reveal the flexibility of the ligand in the binding pocket, the role of solvent molecules, and the persistence of key interactions identified through docking. For amino acids and peptides, ab-initio MD simulations have been used to model complex reactions in a condensed phase, demonstrating the power of this technique to uncover reaction mechanisms at an atomic level. mdpi.com
Quantum chemical simulations, often using Density Functional Theory (DFT), allow for a detailed investigation of the electronic properties of molecules. indexcopernicus.com These methods can calculate electron density, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential, which are fundamental to understanding reactivity and intermolecular interactions. nih.govnih.gov Studies on amino-benzene sulfonamides, which are structurally related to aminobenzamides, have used DFT to describe their molecular structures and predict regions susceptible to electrophilic or nucleophilic attack. indexcopernicus.com For interactions between amino acid side chains and DNA bases, quantum chemistry has been used to explore the feasibility of electron and proton transfer reactions, which are critical for understanding mechanisms of DNA damage and repair. etsu.edu These computational approaches can elucidate the subtle electronic forces that govern the interaction of this compound with its biological targets.
Pharmacokinetic Investigations (Excluding Dosage Information)
Pharmacokinetics describes the journey of a compound through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) is critical for the development of any potential therapeutic agent.
Research on the structural analog 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats provides a valuable model for the potential pharmacokinetic profile of this compound. Following oral administration, LY201116 was found to be well absorbed from the gastrointestinal tract, with approximately 94% absorption. nih.gov
Distribution studies in rats showed that after oral dosing, peak plasma levels of the parent compound occurred at 0.75 hours, while peak levels of total radioactivity were observed at 2 hours. nih.gov The compound distributed to various tissues, with maximum radioactivity levels also reached at the 2-hour mark. nih.gov The elimination of radioactivity from tissues was monophasic. nih.gov In another study involving a potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analog, the compound was found to be orally bioavailable and demonstrated good exposure in both plasma and the brain in mice, a crucial attribute for compounds targeting the central nervous system. nih.govresearchgate.net
| Parameter | Finding for 4-amino-N-(2,6-dimethylphenyl)benzamide in Rats | Source |
| Oral Absorption | Approximately 94% of the dose was absorbed from the GI tract. | nih.gov |
| Time to Peak Plasma Level (Parent Drug) | 0.75 hours. | nih.gov |
| Time to Peak Plasma Level (Total Radioactivity) | 2 hours. | nih.gov |
| Time to Peak Tissue Level (Total Radioactivity) | 2 hours in all tissues studied. | nih.gov |
| Volume of Distribution (IV) | 911 ml/kg. | nih.gov |
Metabolism and Biotransformation Pathways
The metabolic fate of this compound is anticipated to follow pathways observed in structurally related N-aryl benzamide compounds, involving both Phase I and Phase II biotransformation reactions. While direct metabolic studies on this specific compound are not extensively available in the public domain, data from close analogs provide a strong predictive framework for its biotransformation.
A key metabolic pathway for aromatic amines and amides is N-acetylation . For instance, the structurally similar compound, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), undergoes significant N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. nih.gov This suggests that the primary amino group on the benzoyl ring of this compound is a likely site for acetylation.
Another critical Phase I reaction is hydroxylation . The methyl groups on the dimethylphenyl ring are susceptible to oxidative metabolism. In studies of related compounds, hydroxylation of a methyl group to form a hydroxymethyl derivative is a common metabolic step. For example, a major metabolite of LY201116 is formed through the hydroxylation of one of the methyl groups on the dimethylphenyl ring, resulting in 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide. nih.gov Therefore, it is probable that this compound is metabolized to hydroxylated derivatives at one or both of the methyl positions on the phenyl ring. General studies on N-methylbenzamides also indicate that N-hydroxymethyl compounds are significant metabolites. nih.gov
Further biotransformation can involve the formation of other oxidative metabolites. For instance, the metabolism of N'-(2,4-dimethylphenyl)-N-methylformamidine, which shares the 2,4-dimethylphenyl moiety, results in metabolites such as 2,4-dimethylformanilide and 2,4-dimethylaniline (B123086), indicating cleavage of the amide bond. nih.gov This suggests that hydrolysis of the amide linkage in this compound could be a potential, albeit likely minor, metabolic pathway.
Phase II metabolism would likely involve the conjugation of the primary amino group or any hydroxylated metabolites with glucuronic acid or sulfate (B86663).
Table 1: Predicted Metabolites of this compound
| Parent Compound | Predicted Metabolite | Metabolic Pathway |
| This compound | 3-(acetylamino)-N-(2,4-dimethylphenyl)benzamide | N-acetylation |
| This compound | 3-amino-N-(2-hydroxymethyl-4-methylphenyl)benzamide | Methyl hydroxylation |
| This compound | 3-amino-N-(2-methyl-4-hydroxymethylphenyl)benzamide | Methyl hydroxylation |
| This compound | 3-aminobenzoic acid and 2,4-dimethylaniline | Amide hydrolysis |
Excretion Mechanisms
The elimination of this compound and its metabolites from the body is expected to occur primarily through renal and biliary routes. Based on data from analogous compounds, a significant portion of the administered dose is likely excreted in the urine.
Studies on the disposition of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats showed that approximately 64.5% of the administered dose was excreted in the urine, with an additional 29% eliminated in the bile. nih.gov The majority of this excretion occurred within the first 24 hours post-administration. Similarly, research on N'-(2,4-dimethylphenyl)-N-methylformamidine demonstrated that this compound and its metabolites were rapidly eliminated, with the primary route being urinary excretion. nih.gov
Therefore, it is highly probable that this compound and its various metabolites, including acetylated and hydroxylated forms, are cleared from the systemic circulation and excreted mainly in the urine. A smaller fraction may also be subject to biliary excretion and subsequent elimination in the feces. The physicochemical properties of the metabolites, such as their water solubility, will influence the primary route of excretion. More polar metabolites, such as glucuronide and sulfate conjugates, are more readily excreted in the urine.
Therapeutic Applications and Future Directions for Benzamide Research
Current and Emerging Therapeutic Areas for Benzamide (B126) Derivatives
Benzamide derivatives are a versatile class of compounds that have been extensively explored for their therapeutic potential across various diseases. nih.govnih.gov Their structural simplicity and the feasibility of chemical modifications allow for the fine-tuning of their biological activities.
The fight against cancer has seen significant contributions from benzamide-based compounds. nih.gov One of the well-established applications is in the treatment of various cancers, with some derivatives acting as antineoplastic agents. rsc.org For instance, certain benzamide derivatives are used in combination with other chemotherapeutic agents for Hodgkin's disease. rsc.org
Research has also focused on developing novel benzamide derivatives with enhanced anticancer properties. A study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, synthesized from gallic acid, showed their potential against colon carcinoma HCT-116 cells. nih.gov Specifically, 3,4,5-trihydroxy-N-hexyl benzamide demonstrated the strongest inhibitory effect on these cells with an IC₅₀ value of 0.07 µM. nih.gov
Furthermore, N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers. cymitquimica.com The compound 1H-30 from this series showed potent anticancer effects and suppressed the activation of the NF-κB pathway in cancer cells. cymitquimica.com The development of benzamide derivatives as PARP inhibitors, such as Rucaparib and Veliparib, which are derived from benzimidazole (B57391) carboxamide, highlights another important strategy in cancer therapy. google.com
A series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were synthesized and screened for their anticancer activity against a panel of human cancer cell lines. nih.gov Among them, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) and N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) showed significant activity, particularly against melanoma cell lines. nih.gov
Table 1: Anticancer Activity of Selected Benzamide Derivatives
| Compound | Cancer Cell Line | Activity Metric (Growth Percent) | Reference |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Melanoma (MDA-MB-435) | 15.43 | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Leukemia (K-562) | 18.22 | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Breast Cancer (T-47D) | 34.27 | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | Melanoma (MDA-MB-435) | 6.82 | nih.gov |
This table is interactive. You can sort and filter the data.
Benzamide derivatives have a significant presence in the field of neuroscience, with several compounds developed as antipsychotics, antidepressants, and anticonvulsants. nih.gov
Antipsychotic Applications: Substituted benzamides like Amisulpride and Sulpiride are known for their selective modulation of dopaminergic neurons. Amisulpride, a second-generation antipsychotic, acts as a dopamine (B1211576) D2/D3 receptor antagonist and is used in the treatment of schizophrenia. At lower doses, it enhances dopaminergic transmission, while at higher doses, it reduces it.
Antidepressant and Anxiolytic Effects: Moclobemide is a benzamide derivative that functions as a reversible inhibitor of monoamine oxidase-A (RIMA), leading to increased levels of serotonin, norepinephrine, and dopamine. It is used in the treatment of major depressive disorder and social phobia.
Anticonvulsant Properties: The search for new anticonvulsant agents has led to the synthesis of various benzamide derivatives. For example, 1-cyclopentenecarboxylic acid benzylamide has shown promising anticonvulsant activity in preclinical models. The pyrrolidine-2,5-dione ring, often incorporated into benzamide structures, is a known pharmacophore for anticonvulsant activity.
The therapeutic reach of benzamide derivatives extends to infectious diseases.
Antimicrobial and Antifungal Activity: Benzamides have demonstrated a broad spectrum of antimicrobial and antifungal activities. For instance, a study on the synthesis of 12 benzamide compounds revealed that compound 5a had excellent activity against both B. subtilis and E. coli. Another study reported a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, which exhibited antimicrobial properties. Novel benzamide structures have shown potent antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Antiviral Effects: Benzamide derivatives have emerged as potential antiviral agents. A benzamide derivative named AH0109 has shown potent anti-HIV-1 activity by inhibiting both reverse transcription and viral cDNA nuclear import. Another study focused on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for many viruses, showing strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus.
Antiprion Activity: Research has indicated that benzamide derivatives could be lead compounds for developing therapeutic agents against prion diseases. A series of benzamide derivatives were synthesized and showed the ability to inhibit the accumulation of the scrapie prion protein (PrPSc) in infected cells.
Benzamide derivatives possess notable anti-inflammatory properties. nih.gov A study on novel N-phenylcarbamothioylbenzamides demonstrated that several synthesized compounds exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin, with lower ulcerogenic potential. These compounds were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis.
A significant area of research for benzamide derivatives is in the treatment of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a promising therapeutic strategy. nih.gov Several series of benzamide derivatives have been synthesized and evaluated as glucokinase activators. nih.gov These compounds have shown the potential to lower blood glucose levels and stimulate insulin (B600854) secretion. For example, compounds 5 and 16b from one study showed EC₅₀ values of 28.3 and 44.8 nM, respectively, as glucokinase activators. nih.gov
Table 2: Glucokinase Activation by Benzamide Derivatives
| Compound | EC₅₀ (nM) | Activation Fold | Reference |
|---|---|---|---|
| Compound 5 | 28.3 | 2.4 | nih.gov |
This table is interactive. You can sort and filter the data.
Potential of 3-amino-N-(2,4-dimethylphenyl)benzamide as a Lead Compound
Detailed research specifically investigating the therapeutic potential of this compound as a lead compound is not extensively available in publicly accessible scientific literature. However, based on the broad spectrum of biological activities exhibited by the benzamide class of compounds, it is possible to infer its potential.
The structure of this compound incorporates key features that are present in other biologically active benzamides. The N-(2,4-dimethylphenyl) group is of particular interest. In a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, derivatives with a 2,4-dimethyl substitution on the N-aryl ring were found to be promising for anticancer activity. nih.gov This suggests that the N-(2,4-dimethylphenyl) moiety in this compound could contribute to potential cytotoxic effects against cancer cells.
Furthermore, the amino group on the benzamide ring offers a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives. This is a crucial characteristic for a lead compound, as it enables medicinal chemists to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. The amino group could be a key pharmacophoric feature or a point for bioconjugation.
Given that benzamide derivatives have shown promise in oncology, neuroscience, and as anti-inflammatory and antimicrobial agents, this compound represents a valuable starting point for drug discovery programs in these areas. Preliminary investigations suggest it may have potential anticancer and anti-inflammatory activities. However, comprehensive biological screening and structure-activity relationship (SAR) studies are necessary to fully elucidate its therapeutic potential and validate its role as a lead compound for the development of new drugs.
Challenges and Opportunities in Benzamide Drug Development
The journey of a benzamide derivative from a laboratory hit to a clinical candidate is fraught with challenges. Key hurdles include achieving desirable pharmacokinetic profiles, ensuring target specificity, and minimizing adverse effects. However, these challenges also present significant opportunities for innovation in drug design and development.
A critical aspect of drug development is the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, as well as its intrinsic activity and binding affinity at the target site (pharmacodynamics). For benzamide derivatives, researchers employ various strategies to enhance these characteristics.
One successful approach involves the strategic incorporation of fluorine atoms into the benzamide scaffold. nih.govacs.org Fluorination can modulate several key properties, including lipophilicity, metabolic stability, and membrane permeation. nih.gov For example, studies on cereblon (CRBN) binders revealed that perfluorination of benzamides increased their binding affinity compared to non-fluorinated analogues. nih.govacs.org This modification can also create intramolecular hydrogen bonds that lock the molecule into a more favorable conformation for binding. acs.org
Another strategy is the development of conformationally locked derivatives. By reducing the flexibility of the molecule, for instance through cyclization or the introduction of rigid linkers, it is possible to pre-organize the compound into its bioactive conformation, which can lead to enhanced on-target affinity and improved stability. nih.govacs.org Pharmacokinetic studies on specific N-benzyl benzamide inhibitors have also been crucial in characterizing their metabolic stability, a key factor for in vivo efficacy. nih.govacs.org Research has shown that even subtle changes, such as the number and position of hydroxy or methoxy (B1213986) groups, can significantly impact the compound's properties. acs.org
Table 1: Strategies for Optimizing Benzamide Properties
| Optimization Strategy | Primary Goal | Observed Effects | Example from Research |
|---|---|---|---|
| Fluorination | Enhance binding affinity and metabolic stability | Increased lipophilicity, modulated pKa, improved membrane permeation. nih.govcambridgemedchemconsulting.com | Perfluorinated benzamides showed increased binding affinity to cereblon (CRBN). nih.govacs.org |
| Conformational Locking | Increase on-target affinity and stability | Reduces flexibility, pre-organizes molecule into its bioactive conformation. | Development of conformationally locked benzamide-type derivatives as novel CRBN binders. nih.govacs.org |
| Scaffold Modification | Improve metabolic stability and in vivo efficacy | Characterization of ADME properties. | Pharmacokinetic studies of N-benzyl benzamide inhibitors to assess metabolic stability. nih.govacs.org |
Achieving high selectivity for the intended biological target while avoiding interactions with other proteins (off-target effects) is paramount for drug safety and efficacy. For benzamide derivatives, this is an area of intensive investigation.
A notable example is the development of ligands for sigma receptors. Researchers have designed and synthesized novel benzamide-derived compounds with excellent affinity for the sigma-1 receptor (S1R) and high selectivity over the sigma-2 receptor (S2R). nih.gov By modulating the nature and position of substituents on the benzamide scaffold and the length of the linker to an amine group, specific compounds showed Ki values for S1R in the low nanomolar range and were highly selective over a panel of 40 other receptors, indicating a promising safety profile. nih.gov
Similarly, in the context of Alzheimer's disease research, a series of N-benzyl benzamide derivatives were developed as highly selective inhibitors of butyrylcholinesterase (BChE) over the related enzyme acetylcholinesterase (AChE). nih.gov This selectivity is important as BChE levels increase in the advanced stages of the disease. Furthermore, in the design of PROTACs (Proteolysis Targeting Chimeras), benzamide-type ligands for the E3 ligase cereblon have been engineered to have a favorable selectivity profile, minimizing the degradation of unintended proteins known as neosubstrates. nih.govacs.org
Future Research Directions
The future of benzamide research is poised for exciting advancements, leveraging novel chemical structures, powerful computational tools, and sophisticated pharmacological concepts to address complex diseases.
The creation of new molecular frameworks is a driving force in medicinal chemistry. The benzamide core is highly amenable to modification, allowing for the synthesis of diverse libraries of compounds. mdpi.comnanobioletters.com Recent efforts have produced a variety of innovative scaffolds with a broad spectrum of biological activities.
For instance, researchers have developed benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors for cancer therapy. nih.gov Other work has focused on N-benzyl benzamide scaffolds for designing selective BChE inhibitors acs.org and N-(2-aminophenyl)-benzamide functionalities as zinc-binding groups for histone deacetylase (HDAC) inhibitors. acs.orgacs.org The exploration of bioisosteric replacement, where a functional group is swapped for another with similar properties, has also been a fruitful strategy. nih.gov This has led to the design of isoindolines as a new class of potent protease inhibitors, which are rigidified cyclized analogues of earlier benzamide inhibitors. nih.gov The synthesis of benzamide-based 5-aminopyrazoles has also opened new routes to antiviral agents. acs.org This continuous innovation in synthesis provides a rich pipeline of novel compounds for biological screening. nih.govbenthamdirect.comacs.org
Table 2: Examples of Novel Benzamide Scaffolds and Their Applications
| Novel Scaffold | Therapeutic Target/Application | Key Feature | Reference |
|---|---|---|---|
| Benzamidophenyl/Phenylacetamidophenyl | Anticancer (PARP-1 Inhibition) | Structure optimization based on previously reported inhibitors. | nih.gov |
| N-benzyl benzamide | Alzheimer's Disease (BChE Inhibition) | Provides high selectivity and potency. | nih.govacs.org |
| N-(2-aminophenyl)-benzamide | Anticancer/Antifibrotic (HDAC Inhibition) | Acts as a zinc-binding group. | acs.orgacs.org |
| Isoindoline | Antiviral (Protease Inhibition) | Rigidified, cyclized analogue of benzamide inhibitors. | nih.gov |
| Benzamide-based 5-aminopyrazoles | Antiviral (Avian Influenza) | New synthetic route to fused heterocycles. | acs.org |
Computational techniques are now indispensable in modern drug discovery, accelerating the design and optimization of new drug candidates. For benzamide research, a variety of in silico methods are being applied.
Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the chemical structure of benzamide derivatives with their biological activity. nih.govnih.gov These models, such as 3D-QSAR, help identify key structural features—like hydrophobic character or the presence of hydrogen bond donors—that are crucial for potency, thereby guiding the design of more effective compounds. nih.govnih.govjppres.comunair.ac.id
Molecular docking is another powerful tool that predicts how a ligand, such as a benzamide derivative, binds to the active site of a target protein. mdpi.comwalshmedicalmedia.comresearchgate.netresearchgate.net This provides insights into the specific interactions, like hydrogen bonds, that stabilize the ligand-protein complex. walshmedicalmedia.com Docking studies have been instrumental in understanding the binding modes of benzamide inhibitors for targets like PARP-1 and Rho-associated kinase-1 (ROCK1). nih.govnih.gov These predictions are often followed by molecular dynamics (MD) simulations, which model the movement of the protein and ligand over time to assess the stability of the complex. nih.govtandfonline.com
The traditional "one drug, one target" paradigm is being increasingly complemented by polypharmacology, the concept that drugs acting on multiple targets can be more effective for treating complex, multifactorial diseases. arxiv.org This multi-target approach is particularly relevant for conditions like Alzheimer's disease and cancer.
Researchers have successfully designed and synthesized novel benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com By creating a single molecule that can modulate both targets, this strategy aims to achieve a synergistic therapeutic effect that may not be possible with single-target agents. mdpi.com The design of such multi-target-focused libraries is often aided by computational methods and a deep understanding of the chemical transformations that allow for the combination of different pharmacophores. frontiersin.org This approach represents a shift towards a more holistic, network-based view of drug action, where modulating a set of targets can lead to better therapeutic outcomes. arxiv.org
Translational Research from Preclinical to Clinical Studies
The transition of a promising compound from preclinical research to clinical trials is a critical step in drug development. This process involves a thorough evaluation of the compound's efficacy, mechanism of action, and safety profile in non-human studies before it can be administered to humans. For this compound, its potential for such a transition can be inferred from the extensive research conducted on other benzamide derivatives.
Preclinical studies for compounds analogous to this compound have demonstrated a range of biological activities, particularly in the fields of oncology and neuroscience. For instance, derivatives of 3-amino-N-(2-methylphenyl)benzamide have shown potential as antitumor agents. These compounds have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, suggesting a possible mechanism for their anti-cancer effects.
One notable example of a related benzamide that has undergone preclinical evaluation is 4-amino-N-(2'-aminophenyl)benzamide (GOE1734). Research on this compound has shown significant growth-inhibiting efficacy in slowly proliferating rat tumors, such as intratibially implanted osteosarcoma and chemically-induced mammary and colorectal carcinomas. nih.gov Interestingly, GOE1734 was found to be less effective against rapidly growing tumors, highlighting a potential for targeted therapy in specific cancer types. nih.gov The mechanism of action for GOE1734 is believed to involve DNA-DNA crosslinking. nih.gov
In the realm of neuroscience, other benzamide derivatives have been investigated for their potential in treating neuropsychiatric and neurological diseases. For example, 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent agonists for the GPR52 G protein-coupled receptor. chemrxiv.orgchemrxiv.org This receptor is considered a promising target for the development of new treatments for conditions like schizophrenia. chemrxiv.org The development of such compounds provides a pathway for exploring the therapeutic potential of GPR52 activation. chemrxiv.org
The journey from these preclinical findings to clinical trials would involve several key stages. Initially, comprehensive in vivo studies in animal models are necessary to establish efficacy and to understand the pharmacokinetic and pharmacodynamic properties of the compound. Should a compound like this compound demonstrate a favorable profile in these studies, the next step would be to conduct toxicology and safety studies to determine a safe dose range for human administration.
Following the successful completion of preclinical evaluations, an Investigational New Drug (IND) application would be submitted to a regulatory agency like the U.S. Food and Drug Administration (FDA). If approved, the compound would then enter Phase I clinical trials in a small group of healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile. Subsequent phases would evaluate the drug's efficacy in patients with the targeted disease.
While the specific translational path for this compound remains to be defined, the preclinical research on its analogs provides a strong rationale for its further investigation. The diverse biological activities observed within the benzamide class of compounds underscore the potential for discovering novel therapeutic agents for a range of diseases.
Interactive Data Table: Preclinical Findings for Benzamide Derivatives
| Compound Name | Study Phase | Model System | Key Findings |
| Derivatives of 3-amino-N-(2-methylphenyl)benzamide | Preclinical | Cancer cell lines (K562 and MCF-7) | Demonstrated antitumor potential through induction of apoptosis and cell cycle arrest. |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Preclinical | Rat tumor models (osteosarcoma, mammary and colorectal carcinoma) | Showed high growth-inhibiting efficacy in slowly proliferating tumors; mechanism involves DNA-DNA crosslinking. nih.gov |
| 3-((4-benzylpyridin-2-yl)amino)benzamides | Preclinical | In vitro assays | Identified as potent and biased agonists of the GPR52 receptor, with potential for treating neuropsychiatric disorders. chemrxiv.orgchemrxiv.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-amino-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation of 2,4-dimethylaniline with 4-methylbenzoyl chloride in solvents like dichloromethane or toluene, using bases (e.g., triethylamine) to neutralize HCl byproducts. Yield optimization requires precise stoichiometry, temperature control (typically 0–25°C), and purification via recrystallization or chromatography. Suboptimal solvent choice or impure reagents can reduce yields below 60% .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms aromatic substitution patterns and amide bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight (254.33 g/mol), while Fourier-transform infrared (FTIR) identifies NH₂ and carbonyl stretches. X-ray crystallography resolves crystal packing and hydrogen-bonding networks .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319). Work in a fume hood to prevent inhalation of dust (H335). Store in airtight containers away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical evaluation .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic data refinement for this compound?
- Methodological Answer : SHELXL refines small-molecule structures by optimizing atomic displacement parameters and resolving disorder. For example, hydrogen-bonding networks in the crystal lattice can be modeled using restraints on bond lengths and angles. SHELXE aids in experimental phasing for twinned crystals, while WinGX integrates ORTEP-3 for graphical validation of thermal ellipsoids .
Q. What methodological approaches elucidate the anti-inflammatory mechanisms of this compound in preclinical models?
- Methodological Answer : Carrageenan-induced paw edema assays in rats measure edema reduction (e.g., 30–40% inhibition at 50 mg/kg). Mechanistic studies involve ELISA for cytokine suppression (TNF-α, IL-6) and Western blotting to assess COX-2 inhibition. Dose-response curves and histopathology validate efficacy .
Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?
- Methodological Answer : Comparative SAR studies show that replacing the 4-methyl group with methoxy (as in 3-amino-N-(2-methoxyphenyl)benzamide) reduces anti-inflammatory activity but enhances solubility. Thioxo or sulfonamide derivatives (e.g., 3-thioxopropanamide analogs) exhibit dual inhibitory effects on MDM2/XIAP pathways .
Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using recombinant enzymes (e.g., human COX-2) and control for off-target effects via competitive binding assays. Meta-analyses of published data with standardized units (µM vs. ng/mL) improve comparability .
Q. How can molecular docking simulations complement crystallographic data to study target interactions?
- Methodological Answer : Docking (e.g., AutoDock Vina) predicts binding poses of the benzamide core in enzyme active sites (e.g., COX-2). Crystallographic data validate hydrogen bonds between the amino group and Glu⁵²⁰. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
